
(R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring.
Oxidation: Oxidation of the 4-position to introduce the oxo group.
Esterification: Introduction of the tert-butyl ester group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.
Reactivity: The fluorine atom can influence the compound’s reactivity in various chemical reactions, making it distinct from its analogs.
This detailed article provides a comprehensive overview of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H14FNO3 |
|---|---|
Peso molecular |
203.21 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-fluoro-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clave InChI |
HPHVNLXMQXEDFX-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C(=O)C1)F |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(=O)C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


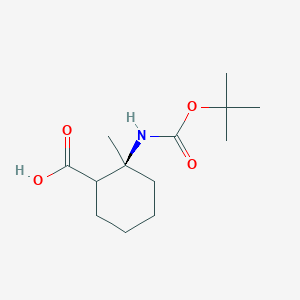
![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
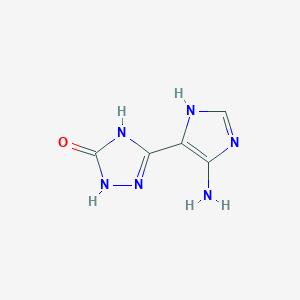

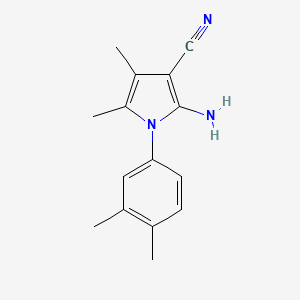
![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
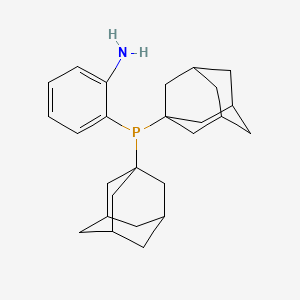
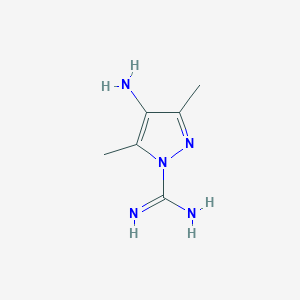

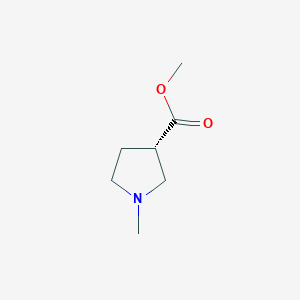
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

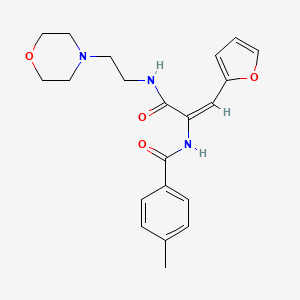
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
